molecular formula C22H19FN4O2 B3550189 N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide

Cat. No. B3550189
M. Wt: 390.4 g/mol
InChI Key: UHSPAWDSQDTKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide, also known as EMBT or NBT-595, is a synthetic compound that has been extensively studied in the field of scientific research. It belongs to the class of benzotriazole derivatives and has shown promising results in various applications.

Mechanism of Action

The exact mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of voltage-gated sodium channels. This leads to a decrease in the influx of sodium ions into cells, which in turn reduces the excitability of neurons and muscle cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been shown to have anxiolytic effects, and may have potential applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide is its high selectivity for voltage-gated sodium channels, which makes it a useful tool for studying the role of these channels in various physiological processes. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide. One area of interest is the development of more potent derivatives of this compound that could be used in a wider range of experiments. Another area of interest is the study of the effects of this compound on other ion channels, such as calcium and potassium channels. Additionally, the potential use of this compound in the treatment of various neurological and psychiatric disorders warrants further investigation.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-3-29-18-10-8-17(9-11-18)27-25-20-12-14(2)19(13-21(20)26-27)24-22(28)15-4-6-16(23)7-5-15/h4-13H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSPAWDSQDTKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide
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N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide
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N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide
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N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide

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